

Application Note 1: Asymmetric Hydrogenation for the Synthesis of Chiral Amines

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Compound of Interest

Compound Name: *Butylferrocene, 97%*

Cat. No.: *B12061408*

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Introduction: The enantioselective hydrogenation of imines is a cornerstone of industrial asymmetric catalysis, enabling the large-scale production of chiral amines. A prominent example is the synthesis of the herbicide (S)-metolachlor, which relies on the highly efficient hydrogenation of a specific imine intermediate.[3][4] This process utilizes an iridium catalyst featuring a chiral ferrocenyl diphosphine ligand (a Josiphos-type ligand), achieving exceptionally high turnover numbers and excellent enantioselectivity, setting a benchmark for industrial catalytic processes.[3]

Catalyst Performance Data:

The following table summarizes the performance of an iridium-ferrocenyl diphosphine catalyst system in the asymmetric hydrogenation of the 2-methyl-6-ethyl-N-(1'-methoxy-2'-propyl)aniline imine intermediate for the synthesis of (S)-metolachlor.[3]

Catalyst System	Substrate/Catalyst Ratio (S/C)	Temperature (°C)	H ₂ Pressure (bar)	Enantiomeric Excess (ee)	Turnover Frequency (TOF) (h ⁻¹)
[Ir(COD)Cl] ₂ / Xyliphos	>1,000,000	50	80	79%	>1,800,000

Experimental Protocol: Asymmetric Hydrogenation of MEA Imine

This protocol describes the general procedure for the asymmetric hydrogenation of the methoxyacetone imine of 2-methyl-6-ethylaniline (MEA imine).

Materials:

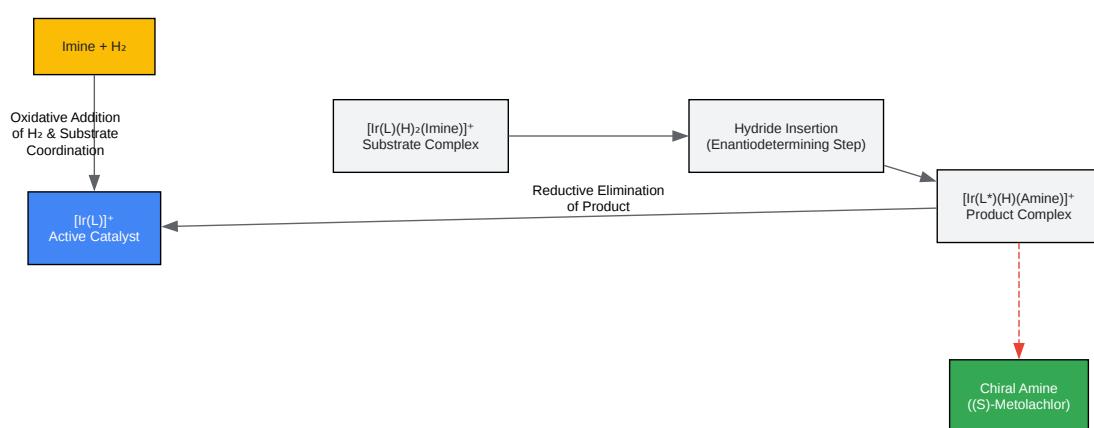
- $[\text{Ir}(\text{COD})\text{Cl}]_2$ (Iridium(I) cyclooctadiene chloride dimer)
- Chiral Ferrocenyl Diphosphine Ligand (e.g., Xyliphos)
- MEA Imine (Substrate)
- Sulfuric Acid (or other acidic additive)
- Methanol (or other suitable solvent)
- High-pressure autoclave equipped with a stirrer

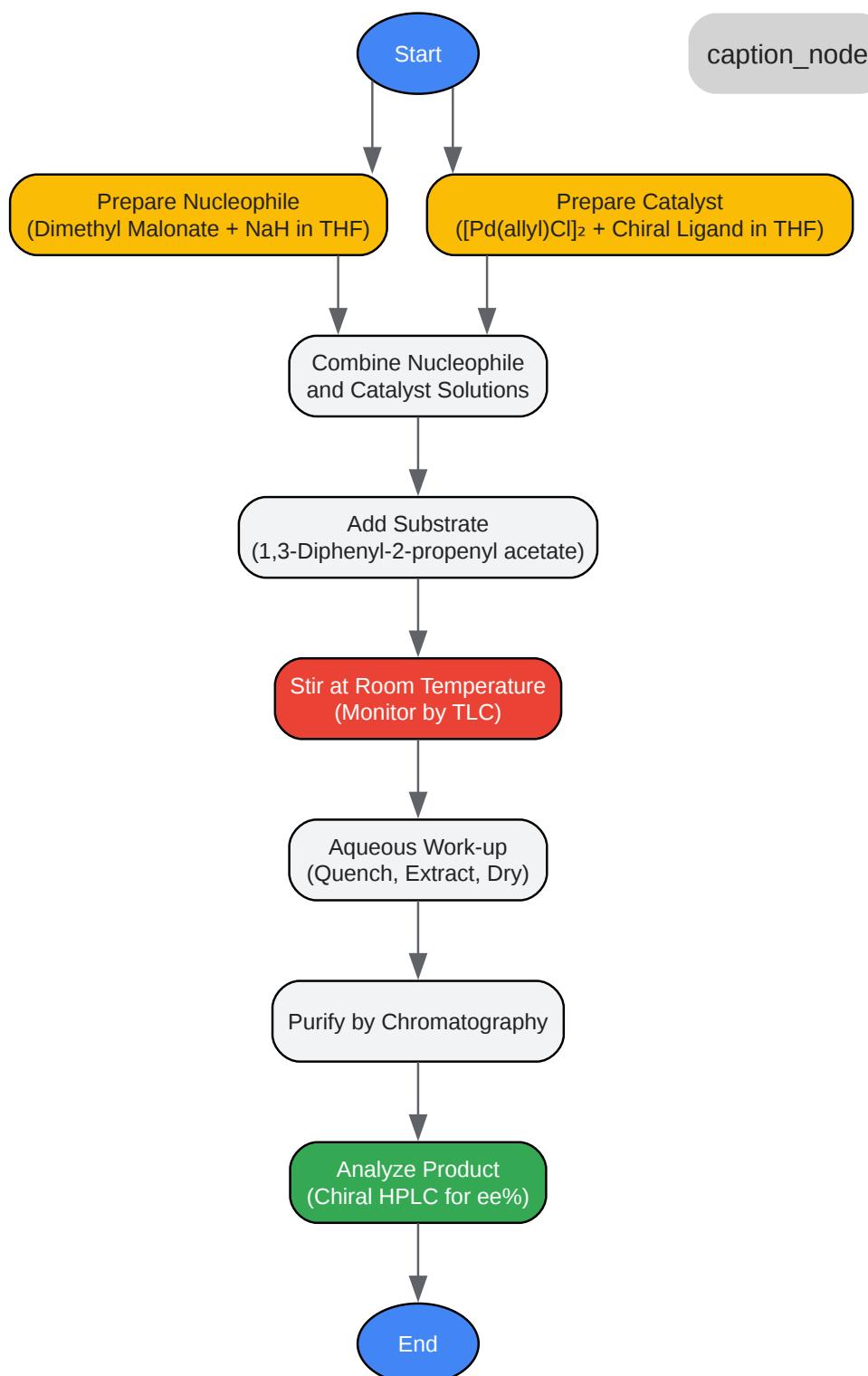
Procedure:

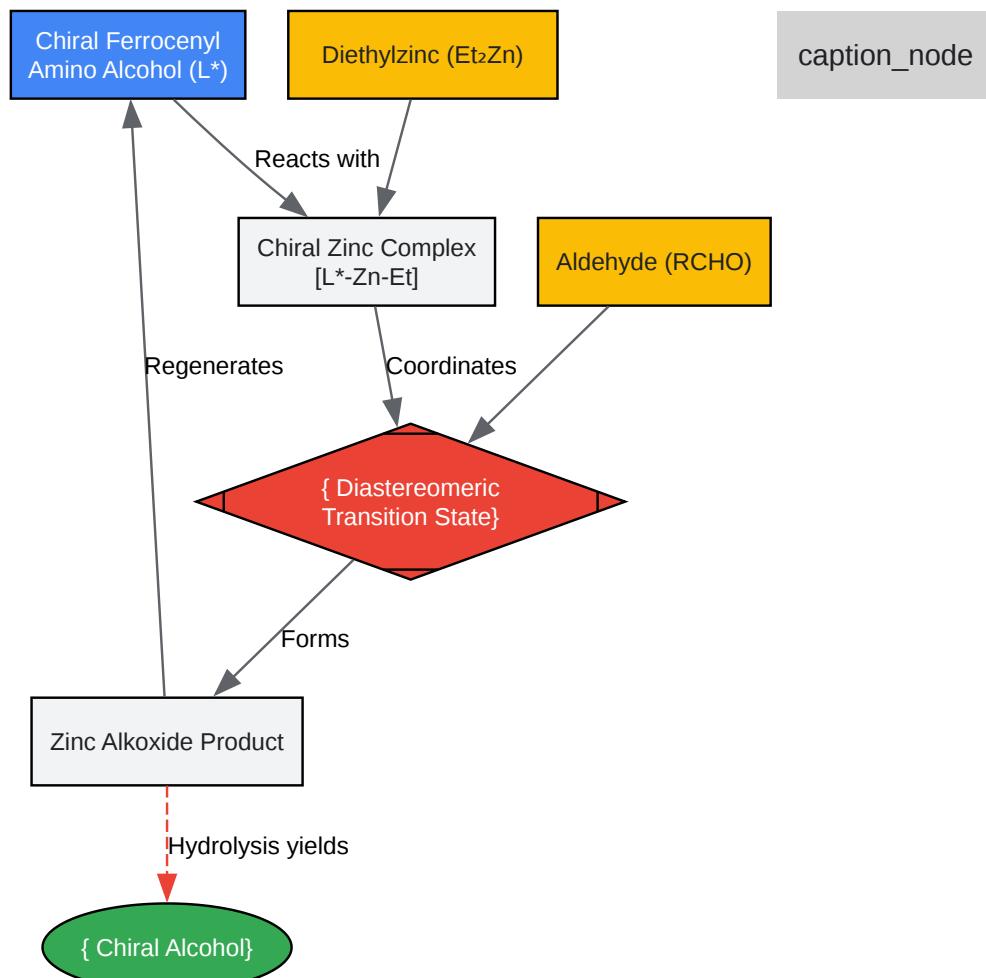
- Catalyst Preparation: In a glovebox, dissolve the chiral ferrocenyl diphosphine ligand and $[\text{Ir}(\text{COD})\text{Cl}]_2$ in the reaction solvent. Stir the solution to form the active catalyst complex.
- Reaction Setup: Charge the autoclave with the MEA imine substrate and the solvent.
- Catalyst Introduction: Add the pre-formed catalyst solution to the autoclave. An acidic additive like sulfuric acid is typically added to promote the reaction.
- Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 80 bar). Heat the reaction mixture to the target temperature (e.g., 50°C) with vigorous stirring.
- Monitoring and Work-up: Monitor the reaction for hydrogen uptake until the conversion is complete (typically within 4 hours). After cooling and venting the autoclave, the product, (S)-metolachlor, can be isolated and purified using standard procedures. The enantiomeric excess is determined by chiral chromatography.^[3]

Catalytic Cycle Diagram:

caption_node





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